Phenyl-D5 isothiocyanate

Übersicht

Beschreibung

Phenyl isothiocyanate is an aromatic isothiocyanate that participates in dehydration reactions of alcohols . It is widely used for the synthesis of various biologically important heterocyclic compounds .

Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild conditions . Another method involves the transformation of anilines into isothiocyanates under ball milling, promoted by KOH .Molecular Structure Analysis

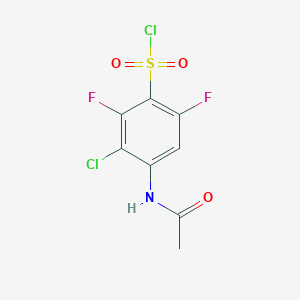

The molecular formula of Phenyl isothiocyanate is CHNS . Its average mass is 135.186 Da and its monoisotopic mass is 135.014267 Da . For Phenyl-D5 isothiocyanate, the molecular weight is 140.21 .Chemical Reactions Analysis

Phenyl isothiocyanate is highly reactive with various amines . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .Physical And Chemical Properties Analysis

Phenyl isothiocyanate is a colorless liquid with a pungent odor . It has a density of 1.1288 g/cm3 , a melting point of -21 °C, and a boiling point of 221 °C . It is negligibly soluble in water but soluble in ethanol and ether .Wissenschaftliche Forschungsanwendungen

Chemopreventive Effects

Isothiocyanates, including phenyl isothiocyanate, have shown significant anticarcinogenic effects in various animal models of cancer. These compounds, notably phenethyl isothiocyanate and related isothiocyanates, induce apoptosis in cancer cells, such as HeLa cells, through a caspase-3-dependent mechanism. This provides a distinct mechanism for their chemopreventive functions (Yu et al., 1998).

Analytical Chemistry Applications

Phenyl isothiocyanate is used as an electrophilic reagent for peptide chain sequencing and pre-column derivatization of α-amino acids. It is particularly utilized in chromatographic methods for enantioresolution on vancomycin bonded chiral phases, demonstrating its utility in the analysis of complex biological mixtures (Chen, 2003).

Surface Chemistry

Phenyl isothiocyanate's interaction with surfaces like Ge(100)-2 × 1 has been studied using techniques like Fourier transform infrared (FTIR) spectroscopy and X-ray photoelectron spectroscopy (XPS). These studies provide insights into the adsorption and reaction mechanisms of isothiocyanates on semiconductor surfaces, relevant in material science and nanotechnology (Loscutoff et al., 2010).

Antimicrobial Applications

The antimicrobial properties of phenyl isothiocyanate have been explored by grafting it onto surfaces like microfibrillated cellulose. This creates contact active antimicrobial surfaces, potentially useful in packaging applications to prevent bacterial contamination (Saini et al., 2015).

Nematode Management in Agriculture

In agricultural research, isothiocyanates derived from plants like Brassicaceae have been studied for their potential to manage plant-parasitic nematodes. Phenyl isothiocyanate, in particular, demonstrates toxic effects against nematodes like Tylenchulus semipenetrans and Meloidogyne javanica, indicating its potential use in biocontrol strategies (Zasada & Ferris, 2003).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

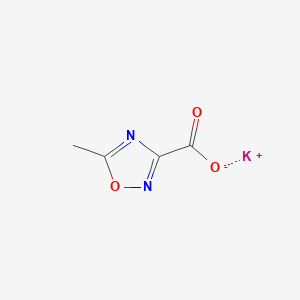

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFJKGMPGYROCL-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

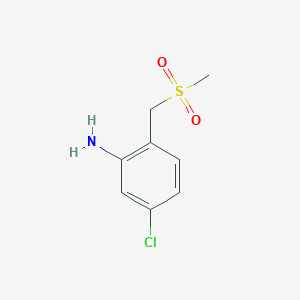

C1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=S)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl-D5 isothiocyanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1489342.png)

![2-Azaspiro[4.7]dodecane](/img/structure/B1489348.png)

![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1489349.png)

![1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1489354.png)